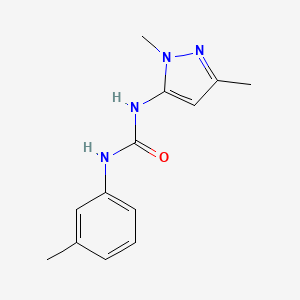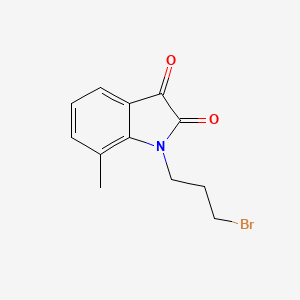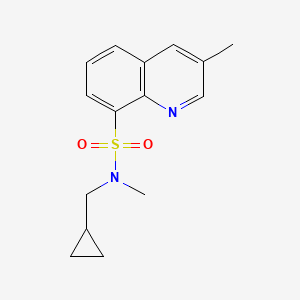
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone, also known as FMQM, is a novel chemical compound that has gained significant attention in scientific research. FMQM is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific receptors in the brain, resulting in the modulation of neurotransmitter release. The compound has been shown to act as a partial agonist of dopamine D3 receptors and a full agonist of dopamine D4 receptors. This property has made it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects:
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects in various animal models. Studies have demonstrated that the compound can modulate dopamine release in the brain, leading to changes in behavior and movement. It has also been shown to have potential anti-inflammatory and antioxidant properties, making it a valuable compound in the study of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone in laboratory experiments is its high binding affinity towards specific receptors in the brain. This property allows researchers to study the effects of modulating these receptors, which can provide valuable insights into the underlying mechanisms of various neurological disorders. However, one limitation of using (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the study of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone. One potential area of research is the development of new drugs based on the compound's structure. Another area of interest is the study of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, the compound's potential anti-inflammatory and antioxidant properties make it a promising candidate for the study of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone is a novel chemical compound that has gained significant attention in scientific research. Its high binding affinity towards specific receptors in the brain has made it a valuable tool in the study of neurological disorders. The compound's potential as a pharmacological tool and its range of biochemical and physiological effects make it a promising candidate for future research in various fields.
Méthodes De Synthèse
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the condensation of 2-methyl-6-nitroquinoline with pyrrolidine-1-carboxylic acid followed by reduction and further functionalization. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone has been studied extensively for its potential use as a pharmacological tool in various research areas. It has been shown to possess significant binding affinity towards certain types of receptors in the brain, including the dopamine D3 and D4 receptors. This property has made (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone a valuable compound in the study of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
(6-fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-8-13(15(19)18-6-2-3-7-18)12-9-11(16)4-5-14(12)17-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIOJXEQHDZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)

![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)


![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)
![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)

![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)